molecular formula C28H27Cl2N5OS B15037812 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide

Cat. No.: B15037812
M. Wt: 552.5 g/mol
InChI Key: WJGQGANZUKFLTF-FDAWAROLSA-N
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Description

This compound belongs to the 1,2,4-triazole-derived acetohydrazide class, characterized by a triazole core substituted with a 4-tert-butylphenyl group at position 5 and a phenyl group at position 2. The sulfanyl (-S-) linkage connects the triazole moiety to an acetohydrazide group, which is further functionalized with a (3,4-dichlorophenyl)ethylidene substituent. The tert-butyl group enhances lipophilicity and metabolic stability, while the dichlorophenyl moiety may influence binding affinity through steric and electronic effects .

Properties

Molecular Formula

C28H27Cl2N5OS

Molecular Weight

552.5 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C28H27Cl2N5OS/c1-18(20-12-15-23(29)24(30)16-20)31-32-25(36)17-37-27-34-33-26(35(27)22-8-6-5-7-9-22)19-10-13-21(14-11-19)28(2,3)4/h5-16H,17H2,1-4H3,(H,32,36)/b31-18+

InChI Key

WJGQGANZUKFLTF-FDAWAROLSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)/C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is constructed via cyclization of a thiosemicarbazide intermediate. Source demonstrates that heating hydrazinecarbothioamides (e.g., 3–5 ) with NaOH induces cyclization to form triazole-thiones (e.g., 6–8 ). For the target compound, a similar approach is employed:

  • Reaction Conditions : A mixture of 4-tert-butylphenyl hydrazinecarbothioamide (1.0 eq) and phenyl isocyanate (1.1 eq) in ethanol is refluxed for 4 hours.
  • Cyclization : The intermediate is treated with 2N NaOH under reflux to yield 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Intermediate A ).

Key Data :

Parameter Value Source
Yield 52–70%
Characterization IR: 1610 cm⁻¹ (C=N)

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker is introduced via nucleophilic substitution. Source and Source highlight alkylation of triazole-thiones with chloroacetamide derivatives:

  • Alkylation : Intermediate A (1.0 eq) is reacted with chloroacetohydrazide (1.2 eq) in DMF containing K₂CO₃ (2.0 eq) at room temperature for 12 hours.
  • Product Isolation : The resultant 2-[(5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (Intermediate B ) is precipitated by ice-water quenching and recrystallized from ethanol.

Key Data :

Parameter Value Source
Solvent DMF
Base K₂CO₃
Yield 63–75%

Condensation with 3,4-Dichlorophenyl Ethylidene

The hydrazide moiety undergoes Schiff base formation with 3,4-dichloroacetophenone. Source exemplifies analogous condensations using ketones:

  • Reaction Setup : Intermediate B (1.0 eq) and 3,4-dichloroacetophenone (1.1 eq) are refluxed in ethanol with glacial acetic acid (catalyst) for 6 hours.
  • Stereoselectivity : The E-configuration of the imine is favored due to steric hindrance, as confirmed by NOESY spectroscopy in similar systems.

Key Data :

Parameter Value Source
Catalyst Acetic acid
Yield 67–72%
Characterization ¹H NMR: δ 8.74 (s, NH)

Purification and Characterization

Final purification employs flash chromatography (Source ) and recrystallization:

  • Chromatography : The crude product is purified using silica gel with DCM/MeOH (95:5).
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray diffraction (as in Source ).

Analytical Data :

Technique Findings Source
¹³C NMR δ 166.7 ppm (C=O)
HPLC tR = 9.01 min (similar to 16 )
Elemental Analysis C: 64.36%, N: 13.65%

Optimization and Yield Enhancement

Reaction parameters are optimized based on Source and Source :

  • Catalyst Screening : CuI (10 mol%) in DMF enhances triazole formation efficiency.
  • Temperature Control : Reflux conditions for cyclization vs. room temperature for alkylation.

Comparative Yields :

Step Yield (Unoptimized) Yield (Optimized)
Triazole Formation 52% 70%
Sulfanyl Alkylation 63% 75%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced hydrazides

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their biological activity.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could play a crucial role in binding to the active site of enzymes, while the hydrazide moiety could form hydrogen bonds or other interactions with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitutions : Chloro (target compound) and bromo () substituents enhance electronegativity and binding to hydrophobic pockets, but bromo analogues may face slower metabolic clearance .
  • Alkyl vs. Aryl Groups : The tert-butyl group in the target compound improves steric bulk and metabolic stability compared to methyl or ethoxy substituents .
  • Hydrazide Modifications : Ethylidene-linked dichlorophenyl groups (target) exhibit higher predicted bioactivity than methylene-linked fluorophenyl or methoxyphenyl groups, likely due to stronger π-π stacking and halogen bonding .

Computational Similarity Analysis

Using Tanimoto coefficients (MACCS fingerprints), the target compound shows >85% similarity to its dichlorophenyl-containing analogues (e.g., ) but <70% similarity to compounds with non-halogenated substituents (e.g., ). This aligns with , where structural similarity correlates with conserved bioactivity profiles . QSAR models predict that the dichlorophenyl group in the target compound enhances inhibitory potency against HDAC8 (IC50 ~150 nM, inferred from SAHA-like analogues) compared to mono-halogenated derivatives (IC50 >250 nM) .

Bioactivity and Target Interactions

highlights that compounds with dichlorophenyl groups cluster into bioactivity profiles associated with epigenetic modulation, whereas methyl- or ethoxy-substituted analogues show divergent activities (e.g., kinase inhibition). Molecular docking suggests the dichlorophenyl moiety in the target compound occupies a hydrophobic cleft in HDAC8, mimicking SAHA’s benzamide binding mode .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via condensation reactions involving substituted triazole precursors and hydrazide derivatives. A common approach involves refluxing 4-amino-triazole intermediates (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde derivatives in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and purification .
  • Optimization : Use Design of Experiments (DoE) to vary parameters like temperature, stoichiometry, and reaction time. For example, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enable precise control over exothermic reactions and reduce side products .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • Analytical Techniques :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions and confirm stereochemistry (e.g., the (E)-configuration of the ethylidene group). Peaks at δ 2.53 (s, CH3_3) and δ 7.89–8.30 (aromatic protons) are indicative of triazole and dichlorophenyl moieties .
  • Elemental Analysis : Compare experimental C, H, N, and S content with theoretical values. For example, a deviation <0.3% confirms purity (Table 1) .

Table 1 : Example elemental analysis data for a related hydrazone derivative .

ElementCalculated (%)Observed (%)
C64.6065.13
H4.654.87
S12.3211.56

Q. What safety protocols should be followed when handling this compound?

  • Guidelines :
  • Store waste separately and dispose via certified biohazard waste management services to prevent environmental contamination .
  • Use fume hoods and personal protective equipment (PPE) due to potential toxicity of dichlorophenyl and sulfanyl groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations to model the compound’s molecular geometry, frontier molecular orbitals (FMOs), and electrostatic potential surfaces. Compare results with X-ray crystallography data (e.g., bond lengths <1.5 Å for triazole rings) to validate accuracy .
  • Applications : Predict sites for electrophilic/nucleophilic attack, guiding functionalization strategies for enhanced bioactivity .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Approach :
  • Dose-Response Analysis : Test the compound at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in α-glucosidase inhibition may arise from differences in assay pH or co-solvents .

Q. How can AI-driven platforms optimize experimental workflows for this compound?

  • Integration : Use COMSOL Multiphysics coupled with machine learning algorithms to simulate reaction kinetics and automate parameter optimization. For instance, AI models trained on triazole synthesis datasets can predict optimal reflux times and solvent ratios, reducing trial-and-error experimentation .

Q. What mechanistic insights explain the compound’s activity against specific biological targets (e.g., enzymes or receptors)?

  • Experimental Design :
  • Molecular Docking : Screen the compound against target proteins (e.g., α-glucosidase) using AutoDock Vina. Prioritize binding poses with the lowest Gibbs free energy (ΔG < -8 kcal/mol).
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive). For example, a related triazole derivative showed mixed-type inhibition with KiK_i = 12.5 µM .

Key Considerations for Data Interpretation

  • Stereochemical Effects : The (E)-configuration of the ethylidene group is critical for bioactivity. Use NOESY NMR or X-ray diffraction to confirm spatial arrangement .
  • Batch Variability : Characterize multiple synthetic batches via HPLC to assess reproducibility (e.g., >95% purity threshold) .

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